3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole
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Overview
Description
3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole is a heterocyclic compound that features a bromine atom attached to a pyrano-pyrazole ring system.
Preparation Methods
The synthesis of 3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole typically involves the annulation of the pyran ring to an existing pyrazole ring. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrazole ring. For example, melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid can yield the desired pyrano-pyrazole system . Industrial production methods may involve bulk manufacturing and sourcing of the necessary precursors .
Chemical Reactions Analysis
3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazole ring.
Cyclization Reactions: Intramolecular cyclization can further modify the structure, leading to the formation of more complex heterocyclic systems
Common reagents used in these reactions include p-toluenesulfonic acid, acetic anhydride, and perchloric acid . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole has several scientific research applications:
Medicinal Chemistry: It is a structural component of biologically active molecules and has potential therapeutic applications.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Pharmaceutical Chemistry: It is used in the synthesis of various pharmaceutical compounds, contributing to drug discovery and development
Mechanism of Action
The mechanism of action of 3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole can be compared with other similar compounds, such as:
3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole: This compound has a similar structure but differs in the positioning of the bromine atom and the pyrano ring.
3-Bromopyrazole: A simpler structure with only the pyrazole ring and a bromine atom attached
The uniqueness of this compound lies in its specific ring system and the potential for diverse chemical modifications and applications.
Properties
Molecular Formula |
C6H7BrN2O |
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Molecular Weight |
203.04 g/mol |
IUPAC Name |
3-bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole |
InChI |
InChI=1S/C6H7BrN2O/c7-6-4-1-2-10-3-5(4)8-9-6/h1-3H2,(H,8,9) |
InChI Key |
KNUVTXYYPQZARO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C(=NN2)Br |
Origin of Product |
United States |
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